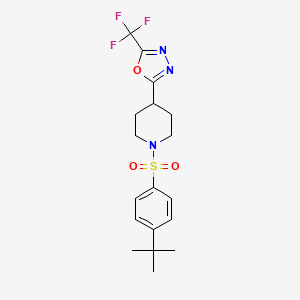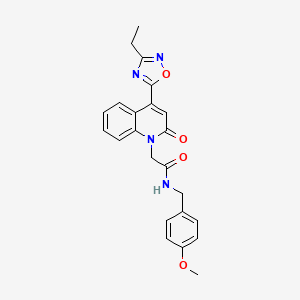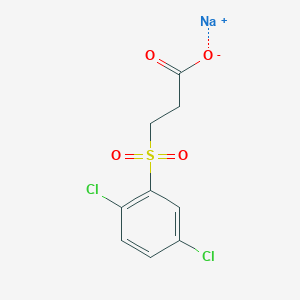
2-(1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the piperidine ring, which is a type of cyclic amine, the sulfonyl group, which is a sulfur-containing group, and the oxadiazole ring, which is a heterocyclic ring containing three nitrogen atoms and two oxygen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperidine ring might undergo reactions typical of amines, such as protonation or alkylation. The sulfonyl group might participate in substitution reactions, and the oxadiazole ring might undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the heterocyclic oxadiazole ring might increase its solubility in polar solvents. The piperidine ring might contribute to its basicity .Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have highlighted the synthesis of novel compounds featuring 1,3,4-oxadiazole derivatives, showcasing their chemical diversity and potential for further functionalization. For instance, Kumara et al. (2017) detailed the crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, emphasizing their structural properties and the intermolecular interactions contributing to their crystal packing (Kumara et al., 2017).
Biological Evaluation and Anticancer Activity
The biological evaluation of 1,3,4-oxadiazole bearing compounds has attracted considerable interest due to their potential therapeutic applications. Research by Rehman et al. (2018) on the synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents, underscores the anticancer potential of these compounds, suggesting the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antimicrobial Activities
The synthesis and screening for antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide by Khalid et al. (2016) revealed that these compounds exhibited moderate to significant antibacterial effects, highlighting their potential as novel antimicrobial agents (Khalid et al., 2016).
Antitubercular and Antifungal Activities
Further extending the scope of biological activities, Kumar et al. (2013) synthesized novel sulfonyl derivatives showing significant antibacterial, antifungal, and antitubercular activities, demonstrating the versatility of 1,3,4-oxadiazole derivatives in addressing a wide range of microbial threats (Kumar et al., 2013).
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties. Such studies could provide valuable information about this compound and its potential applications .
Mechanism of Action
Target of Action
It is suggested that this compound may be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of 2-(1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with its targets, leading to their degradation. As a part of a PROTAC molecule, it may help in the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein degradation. By tagging specific proteins for degradation, it can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
As a part of a protac molecule, its pharmacokinetic properties would be crucial in determining its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the action of this compound involve the degradation of specific target proteins. This can lead to changes in cellular processes and potentially the treatment of diseases associated with these proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the stability of boronic esters, which are often used in the design of new drugs . .
Properties
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c1-17(2,3)13-4-6-14(7-5-13)28(25,26)24-10-8-12(9-11-24)15-22-23-16(27-15)18(19,20)21/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUHVJCMJZLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)




![2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one](/img/structure/B2590032.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)



